![molecular formula C18H24N2O3 B3008918 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide CAS No. 942013-82-3](/img/structure/B3008918.png)
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is a synthetic carboxamide derivative characterized by a cyclopentane ring linked to a carboxamide group. The phenyl ring substituents include a methoxy group at the 3-position and a 2-oxopiperidin-1-yl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide typically involves multiple steps, including the formation of the oxopiperidine ring and the attachment of the methoxy group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxopiperidine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of the oxopiperidine ring may produce piperidine derivatives.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as thromboembolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
Key Compounds:
Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide): Features a cyclopropanecarboxamide group and a 4-anilidopiperidine core, common in opioid receptor agonists .
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide :
- Shares the cyclopentanecarboxamide backbone but lacks the 2-oxopiperidinyl group. Instead, it has a phenyl substituent, which may enhance lipophilicity compared to the target compound .
N-(4-Phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide: Contains a piperidine-carboxamide core with a pyrimidine substituent. The trifluoromethyl group increases electron-withdrawing effects, contrasting with the methoxy group in the target compound .
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Receptor Binding: The 2-oxopiperidinyl group in the target compound may introduce hydrogen-bonding interactions with opioid receptors, similar to the piperidine rings in fentanyl analogs . The methoxy group’s electron-donating effects might enhance solubility but reduce receptor affinity compared to electron-withdrawing groups (e.g., trifluoromethyl in pyrimidine derivatives) .
- Metabolic Stability: The oxopiperidinyl group may increase susceptibility to enzymatic oxidation compared to non-ketone-containing analogs, affecting metabolic half-life .
Crystallographic and Computational Insights
- Crystallography : Tools like SHELXL (used for small-molecule refinement) could elucidate the target compound’s crystal packing, influenced by hydrogen-bonding patterns from the oxopiperidinyl and methoxy groups .
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
The molecular formula of this compound is C21H24N2O3, with a molecular weight of approximately 352.42686 g/mol. The compound features a cyclopentanecarboxamide structure, which is significant for its biological activity.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C21H24N2O3 |
Molecular Weight | 352.42686 g/mol |
LogP | 3.11 |
Polar Surface Area (Ų) | 59 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Biological Activity
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was shown to inhibit the proliferation of MCF-7 and HepG2 cells with IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Enzyme Inhibition : The compound has been reported to act as an inhibitor for specific enzymes involved in cancer progression and inflammation. Research suggests that it may interact with EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers .
- Antimicrobial Properties : There are indications that this compound possesses antimicrobial activity, although detailed studies are still required to elucidate its full spectrum of activity against bacterial and fungal pathogens .
The precise mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may:
- Bind to Specific Receptors : The piperidinyl moiety may facilitate binding to various receptors, altering their signaling pathways.
- Inhibit Key Enzymes : By inhibiting enzymes such as EGFR, the compound could disrupt pathways essential for tumor growth and survival.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Cytotoxicity Studies : A series of experiments demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 1 to 5 µM .
- Antioxidant Activity : In vitro assays indicated that the compound exhibits antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells .
- Synthetic Routes : The synthesis typically involves multi-step organic reactions, including the formation of piperidinyl intermediates and subsequent modifications to achieve the desired cyclopentanecarboxamide structure.
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-12-14(19-18(22)13-6-2-3-7-13)9-10-15(16)20-11-5-4-8-17(20)21/h9-10,12-13H,2-8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYCHAWRACEYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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